molecular formula C8H17NO2S B15229228 N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine

N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine

Cat. No.: B15229228
M. Wt: 191.29 g/mol
InChI Key: VANZCOPRKWJHAG-UHFFFAOYSA-N
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Description

N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and an amine group attached to a 2-(2-methoxyethoxy)ethyl chain

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]thietan-3-amine

InChI

InChI=1S/C8H17NO2S/c1-10-4-5-11-3-2-9-8-6-12-7-8/h8-9H,2-7H2,1H3

InChI Key

VANZCOPRKWJHAG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 2-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: N-substituted thietan-3-amines.

Scientific Research Applications

N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the thietan ring may participate in covalent bonding or steric interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Methoxyethoxy)ethyl)phenothiazine: A compound with a similar 2-(2-methoxyethoxy)ethyl chain but a different core structure.

    2-(2-Methoxyethoxy)ethylamine: A simpler compound with the same side chain but lacking the thietan ring.

Uniqueness

N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties

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